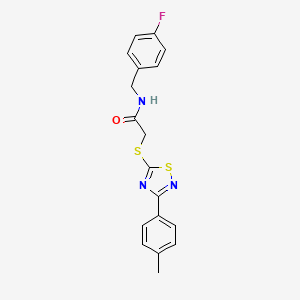

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-Fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-based acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with a p-tolyl (methylphenyl) group at position 3 and a thioacetamide moiety at position 3. The thioacetamide chain is further functionalized with a 4-fluorobenzyl group. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-12-2-6-14(7-3-12)17-21-18(25-22-17)24-11-16(23)20-10-13-4-8-15(19)9-5-13/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPDLWILRAFLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions using p-tolyl halides or other suitable reagents.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions involving 4-fluorobenzyl halides and suitable nucleophiles.

Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the fluorobenzyl and p-tolyl groups under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiadiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile, and catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced thiadiazole derivatives, amines, and other reduced products.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives, including N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been extensively studied. Research indicates that these compounds can exhibit significant activity against various bacterial and fungal strains.

- Mechanism of Action : The thiadiazole moiety is believed to interfere with microbial cell wall synthesis and disrupt metabolic pathways.

- Case Studies :

- In a study evaluating the antimicrobial efficacy of several thiadiazole derivatives, some compounds demonstrated notable inhibition rates against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL, outperforming commercial bactericides .

- Another investigation highlighted the enhanced antibacterial activity of derivatives with halogen substitutions on the phenyl ring, suggesting a structure-activity relationship that favors Gram-positive bacteria .

Anticancer Properties

Thiadiazole derivatives have also shown promise as anticancer agents. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies.

- Biological Activities :

- Compounds containing the 1,3,4-thiadiazole scaffold have exhibited cytotoxic effects against a range of cancer cell lines. For instance, derivatives were found to inhibit cell proliferation in breast and colon cancer models .

- A systematic review indicated that certain thiadiazole derivatives could modulate multiple signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

Anticonvulsant Effects

The anticonvulsant potential of thiadiazole derivatives has been a focal point in neurological research. This compound may contribute to the development of new treatments for epilepsy.

- Research Findings :

- Studies employing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models have demonstrated that certain thiadiazole derivatives provide significant protection against seizures. For example, compounds showed up to 80% protection at doses of 100 mg/kg .

- The mechanism is thought to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .

Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The target compound shares structural motifs with derivatives in Table 1, such as fluorinated aryl groups (e.g., 4-fluorophenyl in ) and sulfur-containing side chains (e.g., benzylthio in 5m ).

- Substitution at the thiadiazole ring significantly impacts synthetic yields. For example, benzylthio derivatives (5m, 85% yield) are synthesized more efficiently than chlorobenzyl analogues (5j, 82%) .

- The dihydro-thiadiazole derivative exhibits a higher melting point (~217°C) compared to non-hydrogenated analogues (135–140°C), likely due to enhanced crystallinity from hydrogen bonding.

Crystallographic and Molecular Stability Comparisons

Table 2: Crystallographic Data for Thiadiazole Derivatives

Key Observations :

Pharmacological and Functional Comparisons

Key Observations :

- Thiadiazole derivatives generally exhibit broad-spectrum bioactivity due to their electron-deficient heterocyclic core, which facilitates interactions with biological targets .

- The bromophenyl-thiazole derivative (9c) shows α-glucosidase inhibition, suggesting that halogenated aryl groups enhance target affinity . The target’s 4-fluorobenzyl group may similarly improve pharmacokinetic properties.

Biological Activity

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their significant therapeutic potential. The presence of the thiadiazole ring structure contributes to various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of different substituents on the thiadiazole ring can enhance these activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit promising antimicrobial properties. For instance:

- Inhibition Against Bacteria and Fungi : Compounds with a 1,3,4-thiadiazole moiety have shown notable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The introduction of halogen substituents has been linked to increased antibacterial activity against Gram-positive bacteria .

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways. For example, compounds exhibiting a minimum inhibitory concentration (MIC) lower than standard antibiotics demonstrate their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are particularly noteworthy:

- Cell Line Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that the nature and position of substituents on the thiadiazole ring play a crucial role in determining the anticancer activity. For example, modifications at the C-5 position have been associated with enhanced cytotoxicity against specific cancer types .

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : In a study involving various 1,3,4-thiadiazole derivatives, compounds similar to this compound showed potent activity against resistant bacterial strains, indicating their potential as new antibiotic agents .

- Cytotoxicity in Cancer Research : Another study evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that modifications to the thiadiazole structure significantly enhanced anticancer properties, highlighting the importance of chemical diversity in drug design .

Q & A

Q. What are the established synthetic routes for N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the 1,2,4-thiadiazole core. For example, cyclization of thioamides with chloroacetyl chloride in dioxane or acetonitrile under reflux (4–6 hours) .

- Step 2: Introduction of the thioether linkage. Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures to improve purity .

- Step 3: Functionalization with the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Anhydrous conditions (e.g., acetonitrile solvent, 80°C) are critical to avoid hydrolysis of sensitive intermediates .

- Yield Optimization: Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours) enhances yields up to 70–85% .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Stretching frequencies at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~650 cm⁻¹ (C-S) confirm functional groups .

- X-ray Crystallography: Resolves bond lengths (e.g., S-S bond: ~2.05 Å) and dihedral angles between the thiadiazole and fluorobenzyl moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Methodological Answer:

- Substitution Patterns:

- Biological Assays:

- Antimicrobial Testing: Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli to compare analogs. Compounds with logP values <3.5 show better membrane permeability .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Thiadiazole derivatives with planar structures exhibit higher DNA intercalation potential .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence .

- Computational Modeling:

- Meta-Analysis:

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

- Solvent Selection:

- Catalyst Screening:

- Purification Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.